molecular formula C16H22N6O B6805446 N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide

N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B6805446
M. Wt: 314.39 g/mol
InChI Key: PJPKQDIYQWAICM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound includes a triazole ring, a piperazine ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12-5-4-6-14(11-12)21-7-9-22(10-8-21)16(23)17-15-13(2)20(3)19-18-15/h4-6,11H,7-10H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPKQDIYQWAICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=C(N(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate alkyne and azide under copper-catalyzed conditions (CuAAC reaction).

    Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable halide and piperazine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperazine ring with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,5-dimethyltriazol-4-yl)-4-(3-methylphenyl)piperazine-1-carboxamide: can be compared with other similar compounds, such as:

    N-(1,5-dimethyltriazol-4-yl)-4-phenylpiperazine-1-carboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activity.

    N-(1,5-dimethyltriazol-4-yl)-4-(4-methylphenyl)piperazine-1-carboxamide: This compound has the methyl group in a different position on the phenyl ring, which can influence its reactivity and interactions with molecular targets.

    N-(1,5-dimethyltriazol-4-yl)-4-(3-chlorophenyl)piperazine-1-carboxamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical behavior and biological effects.

The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

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